molecular formula C26H24Si B190297 Diphenyldi(o-tolyl)silane CAS No. 18849-24-6

Diphenyldi(o-tolyl)silane

Cat. No. B190297
CAS RN: 18849-24-6
M. Wt: 364.6 g/mol
InChI Key: QJXVCEINEQQSPK-UHFFFAOYSA-N
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Description

Diphenyldi(o-tolyl)silane is a chemical compound with the linear formula C26H24Si . It has a molecular weight of 364.567 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

  • Application in Organic Electrophosphorescent Devices

    Diphenyldi(o-tolyl)silane (UGH1) was used as a host material in the emissive layer of electrophosphorescent organic light-emitting diodes (OLEDs), demonstrating high external quantum efficiencies in deep blue phosphorescent devices (Ren et al., 2004).

  • Silane-ene and Silane-Acrylate Polymerization Process

    Diphenylsilane, a related compound, was employed in photopolymerizable mixtures, leading to the formation of polymers with low oxygen sensitivity and a variety of industrial applications (El-Roz et al., 2008).

  • Reaction with Mono-Oxiranes for Surface Coating Compositions

    Diphenyldi-(2-aminoethoxy)silane, a derivative, was used in reactions with mono-oxiranes for creating surface-coating compositions with varied properties and industrial uses, such as in water-based stoving finishes (Emblem, 2007).

  • Efficient, Deep-Blue Organic Electrophosphorescence

    this compound was employed in creating efficient, deep-blue organic electrophosphorescent devices using a charge-trapping phosphorescent guest, demonstrating high quantum and power efficiencies (Holmes et al., 2003).

  • In Blue Phosphorescent OLEDs

    A bipolar blue host material, diphenyldi(4-(3,5-bis-carbazol-9-yl)phenyl)phenyl silane, was synthesized for use in blue phosphorescent organic light-emitting diodes (OLEDs), showing significant device performance improvements (Kim et al., 2017).

  • Sequential C-Si Bond Formations for Silanediol Peptide Isostere Precursors

    Diphenylsilane was utilized in the assembly of carbon-silicon backbones for silane-containing dipeptide fragments, contributing to the development of protease inhibitors (Nielsen & Skrydstrup, 2008).

  • In Blue TADF OLEDs

    Diphenyldi-o-tolylsilane was referenced as a comparison for new silane-core containing host materials, enhancing the performance of blue thermally activated delayed fluorescence organic light-emitting diodes (Choi et al., 2017).

  • Carbon-Silicon Bond Formation for Silicon-Containing Peptides and Azasilaheterocycles

    Diphenylsilane was part of a study for synthesizing functionalized peptide silane diol isosteres, playing a role in medicinal chemistry applications like protease inhibition (Min et al., 2013).

  • In Silica-Silane System for Rubber Compounds

    Diphenyl guanidine, an analog, was studied for its role in enhancing the silanization reaction of the silica-silane system in natural rubber compounds, relevant for tire manufacturing (Hayichelaeh et al., 2018).

  • In Ormosil/Sulfonated Polyetheretherketone-based Hybrid Composite Proton Conducting Membranes

    A modified silane with sulfonic acid function, related to this compound, was used in creating composite membranes for potential application in polymer electrolyte fuel cells (Licoccia et al., 2006).

Mechanism of Action

Target of Action

Diphenyldi(o-tolyl)silane is primarily used in the field of optoelectronics, specifically in the construction of organic light-emitting diodes (OLEDs) . Its primary targets are the light-emitting layers and other functional layers within the OLED architecture .

Mode of Action

This compound acts as a host material in the emissive layer of electrophosphorescent OLEDs . It hosts the blue phosphor bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6), facilitating the formation of excitons directly on the dopant . This eliminates exchange energy losses characteristic of guest-host energy transfer .

Biochemical Pathways

In the context of OLEDs, the biochemical pathways are replaced by electronic pathways. This compound influences the physical and electronic properties of the light-emitting layer within the OLED architecture . It plays a role in electron and hole transport, as well as exciton blocking .

Pharmacokinetics

For instance, it has good solubility in common organic solvents .

Result of Action

The use of this compound results in efficient, deep-blue organic electrophosphorescence . It suppresses both the electron and energy transfer quenching pathways between the emissive dopant and the host material, leading to high external quantum efficiencies .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, host materials similar to this compound have shown high glass transition temperatures between 118 and 164 °C . This property is crucial for the stability and efficacy of the OLEDs .

properties

IUPAC Name

bis(2-methylphenyl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Si/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXVCEINEQQSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393284
Record name BIS(2-METHYLPHENYL)DIPHENYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18849-24-6
Record name BIS(2-METHYLPHENYL)DIPHENYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYLDI(O-TOLYL)SILANE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diphenyldi(o-tolyl)silane interact with phosphorescent dopants in OLEDs, and what are the downstream effects?

A1: this compound (UGH1) acts as a wide-energy-gap host material for phosphorescent dopants like iridium(III) bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6) in OLEDs [, ]. Its high singlet and triplet energy levels (∼4.5 eV and ∼3.5 eV, respectively) minimize energy transfer quenching pathways between the host and the phosphorescent guest []. This allows for efficient charge trapping on the dopant molecule, leading to direct exciton formation on FIr6 [, ]. This results in highly efficient deep-blue electroluminescence primarily from the dopant molecule, with minimal energy loss from guest-host energy transfer [, ].

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